An In-depth Technical Guide to the Chemical Properties of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the novel sulfonamide compound, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This document is intended for an audience with a strong background in chemistry and pharmacology.
Chemical Properties and Data
N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic organic compound featuring a core 1,3,4-thiadiazole ring, which is a common scaffold in medicinal chemistry. The molecule is further functionalized with a 4-methoxybenzyl group and a benzenesulfonamide moiety. These functional groups are expected to impart specific physicochemical and biological properties to the molecule. Detailed chemical data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₃O₃S₂ | PubChem[1][2] |
| Molecular Weight | 361.44 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 361.05548 Da | PubChem[1][2] |
| IUPAC Name | N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide | PubChem[1][2] |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 | PubChem[1][2] |
| InChI | InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | PubChem[1][2] |
| InChIKey | QCXWBMZVLJCKHF-UHFFFAOYSA-N | PubChem[1][2] |
| Predicted XlogP | 2.8 | PubChem[1][2] |
| Predicted Hydrogen Bond Donors | 1 | PubChem |
| Predicted Hydrogen Bond Acceptors | 5 | PubChem |
| Predicted Rotatable Bond Count | 5 | PubChem |
| Predicted Topological Polar Surface Area | 99.4 Ų | PubChem |
| Predicted Heavy Atom Count | 24 | PubChem |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is not available in the public domain, a plausible two-step synthetic route can be proposed based on established methodologies for similar compounds.
Synthesis of 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (Intermediate)
The synthesis of the key intermediate, 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole, can be achieved through the cyclization of a thiosemicarbazide derivative. A general procedure is outlined below.
Materials:
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4-methoxyphenylacetic acid
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Thiosemicarbazide
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Phosphorus oxychloride (POCl₃) or a similar dehydrating agent
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Suitable solvent (e.g., toluene, xylene)
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Base (e.g., pyridine, triethylamine)
Procedure:
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A mixture of 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in a suitable solvent.
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The mixture is cooled in an ice bath, and phosphorus oxychloride (1.1 equivalents) is added dropwise with stirring.
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After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.
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The reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
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The resulting precipitate is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Final Product)
The final compound is synthesized by the sulfonylation of the 2-amino group of the intermediate with benzenesulfonyl chloride.
Materials:
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2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole
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Benzenesulfonyl chloride
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Pyridine or another suitable base
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Dichloromethane (DCM) or another suitable solvent
Procedure:
-
2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole (1 equivalent) is dissolved in a mixture of pyridine and DCM.
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The solution is cooled in an ice bath, and benzenesulfonyl chloride (1.1 equivalents) is added dropwise with stirring.
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The reaction mixture is stirred at room temperature for 12-24 hours.
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The progress of the reaction is monitored by TLC.
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The residue is partitioned between ethyl acetate and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to afford the pure N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.
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Melting Point Analysis: The melting point would be determined to assess the purity of the compound.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide have not been explicitly reported, the presence of the benzenesulfonamide-substituted 1,3,4-thiadiazole scaffold strongly suggests potential interactions with specific biological targets.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3][4][5][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][5] It is highly probable that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide acts as an inhibitor of one or more CA isoforms. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.
TGF-β Signaling Pathway Inhibition
Several studies have reported that derivatives of 1,3,4-thiadiazole can act as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][7] The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.[8][9] Specifically, some thiadiazole-containing compounds have been shown to inhibit the TGF-β type I receptor kinase (ALK5).[7] Inhibition of ALK5 prevents the phosphorylation and activation of downstream signaling molecules, Smad2 and Smad3, thereby blocking the pro-fibrotic and pro-tumorigenic effects of TGF-β. Given its structural features, N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide may also exhibit inhibitory activity against this pathway.
Experimental Workflow for Biological Activity Screening
To elucidate the biological activity of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a systematic screening approach should be employed.
Conclusion
N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound of significant interest for drug discovery and development. Based on its structural features, it is a promising candidate for inhibition of carbonic anhydrases and potentially other key signaling pathways such as the TGF-β pathway. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their future investigations of this and related molecules.
References
- 1. excli.de [excli.de]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2004060362A3 - COMPOSITIONS AND METHODS FOR INHIBITING TGF-β - Google Patents [patents.google.com]
- 7. Buy N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide [smolecule.com]
- 8. WO2004060362A2 - COMPOSITIONS AND METHODS FOR INHIBITING TGF-β - Google Patents [patents.google.com]
- 9. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
